molecular formula C13H20N2O B12906275 3-Pyrrolidinol, 1-[2-(methylamino)-2-phenylethyl]- CAS No. 142773-89-5

3-Pyrrolidinol, 1-[2-(methylamino)-2-phenylethyl]-

Cat. No.: B12906275
CAS No.: 142773-89-5
M. Wt: 220.31 g/mol
InChI Key: HEJUZZDQTLAMIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Pyrrolidinol, 1-[2-(methylamino)-2-phenylethyl]- is a pyrrolidine derivative characterized by a hydroxyl group (-OH) at the 3-position of the pyrrolidine ring and a phenylethyl side chain substituted with a methylamino group (-NCH₃).

Properties

IUPAC Name

1-[2-(methylamino)-2-phenylethyl]pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-14-13(11-5-3-2-4-6-11)10-15-8-7-12(16)9-15/h2-6,12-14,16H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEJUZZDQTLAMIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CN1CCC(C1)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90405747
Record name 3-Pyrrolidinol, 1-[2-(methylamino)-2-phenylethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142773-89-5
Record name 3-Pyrrolidinol, 1-[2-(methylamino)-2-phenylethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reductive Cyclization of Hydroxybutyronitrile Precursors

The primary synthetic approach involves the reductive cyclization of hydroxybutyronitrile derivatives under hydrogen gas in the presence of catalysts such as Raney nickel and palladium on carbon. This method is well-documented in patent literature and research articles.

  • Starting Material: Hydroxybutyronitrile compounds bearing amino substituents (e.g., 4-(N-methyl-N-benzylamino)-3-hydroxybutyronitrile).
  • Catalysts: Raney nickel, palladium on carbon (Pd/C).
  • Reaction Conditions: Hydrogen gas pressure typically between 15-150 psi (preferably 25-75 psi), temperature range 0-100°C (commonly 20-60°C).
  • Solvent: Isopropanol or mixtures with water; acidic conditions (pH 3-10, preferably 5-7) are maintained by adding acids such as hydrochloric acid.
  • Process: The nitrile undergoes hydrogenation and cyclization to form the pyrrolidinol ring system, yielding the compound as an acid salt in solution.
  • Isolation: The acid salt solution is neutralized with bases (e.g., sodium hydroxide, potassium carbonate), followed by vacuum distillation to isolate the free base of the pyrrolidinol compound.

Example from Patent EP0269258A2:

Step Description
1. Dissolution Hydroxybutyronitrile derivative dissolved in isopropanol with acid and water.
2. Hydrogenation Reaction under hydrogen gas (50 psi) with Raney nickel and Pd/C catalysts at 20-60°C.
3. Monitoring Hydrogen uptake monitored until completion; mass spectrometry confirms product formation.
4. Filtration Removal of catalyst by filtration.
5. Neutralization Addition of base to neutralize acid and convert salt to free base.
6. Vacuum Distillation Purification by vacuum distillation to obtain pure 3-pyrrolidinol derivative.
7. Yield Yields reported up to 94% in optimized conditions.

This method is versatile and allows for the preparation of various stereoisomers depending on the starting material configuration and reaction conditions.

Epoxypyrrolidine Ring Opening and Functionalization

Another synthetic route involves the preparation of epoxypyrrolidines followed by ring opening and functionalization to introduce the methylamino and phenylethyl groups.

  • Starting Materials: Epoxypyrrolidines synthesized from pyrrolidinediols.
  • Reagents: Nucleophilic amines such as methylamine or benzylamine derivatives.
  • Conditions: Heating with nucleophiles, followed by purification steps including extraction, drying, and chromatography.
  • Outcome: Formation of the substituted pyrrolidinol with desired stereochemistry.

This method is less commonly reported for this specific compound but is relevant for related analogs and provides stereochemical control.

Comparative Analysis of Preparation Methods

Aspect Reductive Cyclization Method Epoxypyrrolidine Ring Opening Method
Starting Material Hydroxybutyronitrile derivatives Epoxypyrrolidines derived from pyrrolidinediols
Catalysts/Reagents Raney nickel, Pd/C, hydrogen gas Amines (methylamine, benzylamine), solvents
Reaction Conditions Hydrogen pressure (15-150 psi), 20-60°C, acidic pH Heating, solvent extraction, chromatography
Yield Up to 94% reported Moderate, dependent on nucleophile and conditions
Stereochemical Control Possible via starting material configuration Good control via epoxide ring opening
Purification Neutralization, vacuum distillation Extraction, drying, chromatography
Scalability High, suitable for industrial scale Moderate, more complex purification steps

Research Findings and Notes on Preparation

  • The reductive cyclization approach is favored for its efficiency and high yield, especially when using Raney nickel and Pd/C catalysts under controlled acidic conditions.
  • The reaction progress is typically monitored by hydrogen uptake and confirmed by mass spectrometry and proton NMR analysis.
  • Proton NMR spectra of the product show characteristic signals for phenyl protons (~7.3 ppm), methine and methylene protons in the pyrrolidine ring (3.4-4.1 ppm), and methylamino groups (1.1-2.8 ppm).
  • The free base form of the compound is isolated by neutralizing the acid salt and vacuum distillation, which also helps remove residual solvents and impurities.
  • The stereochemistry of the product can be influenced by the stereochemistry of the starting hydroxybutyronitrile or epoxypyrrolidine precursors.
  • The compound serves as a valuable intermediate in medicinal chemistry, particularly for neuroprotective agents, necessitating high purity and stereochemical integrity in its preparation.

Summary Table of Key Preparation Parameters

Parameter Typical Range/Value Notes
Hydrogen Pressure 15-150 psi (commonly 25-75 psi) Controlled to optimize reaction rate
Temperature 0-100°C (commonly 20-60°C) Higher temps may increase rate but risk side reactions
Catalyst Raney nickel, Pd/C Catalyst loading varies; Raney nickel preferred for cyclization
Solvent Isopropanol, water mixtures Acidic conditions maintained (pH 3-7)
Reaction Time 4-18 hours Depends on substrate and catalyst activity
Yield Up to 94% High yield with optimized conditions
Purification Neutralization, vacuum distillation Essential for isolating free base

Chemical Reactions Analysis

Synthetic Pathways and Functionalization

The compound’s synthesis often involves multi-step strategies to introduce its chiral centers and substituents. Key methods include:

Substitution and Coupling Reactions

  • Alkylation : Reaction with indole derivatives (e.g., 5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl)ethyl groups forms substituted pyrrolidines via nucleophilic substitution .

  • Sulfonylation : The methylamino group undergoes sulfonylation with reagents like phenylsulfonyl chloride to form sulfonamide derivatives .

Organolithium-Mediated Isomerizations

  • Epoxide Isomerization : Lithium amides derived from 3-aminopyrrolidines catalyze enantioselective isomerization of meso-epoxides to allylic alcohols. For example, meso-cyclohexene oxide converts to cyclohexen-2-ol with up to 85% enantiomeric excess (ee) under superbasic conditions (KOtBu/LiN(R)₂) .

Ligand in Metal Complexes

  • Coordination Chemistry : The methylamino-phenylethyl side chain enhances chelation with transition metals (e.g., Pd, Cu), enabling cross-coupling reactions such as Suzuki-Miyaura couplings .

Reactivity in Medicinal Chemistry

The compound serves as a scaffold for bioactive molecules:

Heterocycle Functionalization

  • Pyrrolo[2,3-d]pyrimidine Synthesis : Reacts with pyrrolo-pyrimidine precursors to form Janus kinase (JAK) inhibitors. For instance, coupling with 4-(methylamino)-7H-pyrrolo[2,3-d]pyrimidine yields derivatives with IC₅₀ values <10 nM .

Bioisosteric Modifications

  • Phenylethyl Group Replacement : Substitution with bioisosteres (e.g., cyclohexyl, indole) alters pharmacokinetic properties. For example, replacing phenyl with 4-fluorophenyl increases metabolic stability .

Comparative Reaction Data

Reaction Type Conditions Yield Key Product Reference
Conjugate AdditionLi reagent, pseudoephedrine, THF78%(S)-3-(Methylamino)-3-(R-pyrrolidinyl)nitrile
Epoxide IsomerizationLiN(R)₂/KOtBu, −78°C92%Cyclohexen-2-ol (85% ee)
SulfonylationPhSO₂Cl, Et₃N, CH₂Cl₂65%N-Sulfonyl-pyrrolidine derivative
JAK Inhibitor SynthesisPd(OAc)₂, XPhos, DMF81%Pyrrolo-pyrimidine derivative

Mechanistic Insights

  • Steric Effects : The phenylethyl group hinders nucleophilic attack at the pyrrolidine nitrogen, directing reactivity toward the methylamino group .

  • Electronic Effects : Electron-donating methylamino groups enhance electrophilic substitution at the phenyl ring .

Scientific Research Applications

Biological Activities

Research indicates that 3-Pyrrolidinol, 1-[2-(methylamino)-2-phenylethyl]- exhibits several notable biological activities:

  • Neuroprotective Properties : Studies have shown that this compound can protect neuronal cells from damage, suggesting potential applications in neurodegenerative diseases.
  • Antitumor Activity : Preliminary findings indicate that it may possess antitumor properties, warranting further investigation into its efficacy against various cancer cell lines.
  • Interactions with Biological Targets : Ongoing research is focused on understanding how this compound interacts with different biological targets, which could lead to novel therapeutic strategies.

Case Studies and Research Findings

Several studies have focused on the therapeutic potential of 3-Pyrrolidinol, 1-[2-(methylamino)-2-phenylethyl]-:

  • Neuroprotection Study : A study demonstrated that this compound could significantly reduce neuronal cell death in vitro under oxidative stress conditions. This suggests its potential use in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
  • Antitumor Efficacy : In vitro tests showed that the compound inhibited the proliferation of cancer cell lines at low concentrations (IC50 values), indicating its possible role as an anticancer agent.
  • Mechanistic Insights : Research is ongoing to elucidate the mechanisms through which this compound exerts its effects on cellular pathways, particularly those involved in apoptosis and cell survival.

Mechanism of Action

The mechanism of action of 1-(2-(methylamino)-2-phenylethyl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with enantioselective proteins, leading to different biological profiles depending on the stereoisomers and spatial orientation of substituents . This interaction can modulate various biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Core Backbone
  • Target Compound: Pyrrolidinol (5-membered ring with -OH at position 3) + phenylethyl-methylamino substituent.
  • 2-Pyrrolidinone, 1-(2-chlorophenyl)-3-(methylamino)- (CAS 1311313-56-0): Pyrrolidinone (lactam) core with 2-chlorophenyl and methylamino groups .
  • 2-(Methylamino)-1-(3-methylphenyl)propan-1-one (3-MMC): Cathinone derivative with propanone backbone, methylamino, and 3-methylphenyl groups .
Substituents
  • The target compound’s methylamino-phenylethyl group contrasts with the 3-methylbutoxy-phenylethyl group in CAS 24622-52-4, highlighting differences in polarity and steric bulk .

Physicochemical Properties

Compound Core Structure Molecular Weight Key Substituents Salt Form
Target Compound Pyrrolidinol Not provided Methylamino-phenylethyl Likely free base
CAS 24622-52-4 Pyrrolidine 297.86 3-Methylbutoxy-phenylethyl Hydrochloride
CAS 1311313-56-0 Pyrrolidinone ~259.91* 2-Chlorophenyl, methylamino Hydrochloride
3-MMC Propanone 177.24 Methylamino, 3-methylphenyl Free base

*Estimated based on molecular formula.

  • Hydrophilicity: The hydroxyl group in the target compound likely increases water solubility compared to pyrrolidine (CAS 24622-52-4) or pyrrolidinone (CAS 1311313-56-0).
  • Stability: Pyrrolidinone derivatives (lactams) are generally more stable than pyrrolidinol due to resonance stabilization of the amide group .

Pharmacological Activity

  • 3-MMC (Cathinone Derivative): Acts as a central nervous system stimulant by inhibiting monoamine reuptake, driven by its β-keto and methylamino groups .
  • Target Compound: The pyrrolidinol core and phenylethyl-methylamino side chain may interact with dopamine or serotonin receptors, but structural rigidity could reduce potency compared to linear cathinones.
  • CAS 1311313-56-0 : The chlorophenyl group may enhance binding to σ receptors, as seen in other chlorinated arylpiperazines .

Biological Activity

3-Pyrrolidinol, 1-[2-(methylamino)-2-phenylethyl]- (CAS No. 142773-89-5) is a chemical compound characterized by its unique molecular structure, which includes a pyrrolidine ring, a methylamino group, and a phenylethyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.

  • Molecular Formula : C₁₃H₂₀N₂O
  • Molecular Weight : Approximately 220.31 g/mol
  • Synonyms : (2'S,3S)-1-(2-methylamino-2-phenyl-ethyl)-pyrrolidin-3-ol, (S)-1-((S)-2-(methylamino)-2-phenylethyl)pyrrolidin-3-ol

Biological Activities

Research indicates that 3-Pyrrolidinol, 1-[2-(methylamino)-2-phenylethyl]- exhibits several notable biological activities:

  • Antidepressant Potential : Preliminary studies suggest that this compound may interact with neurotransmitter systems, potentially offering antidepressant effects similar to those of traditional monoamine reuptake inhibitors.
  • Neuroprotective Effects : The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. It may help mitigate oxidative stress and inflammation in neuronal cells.
  • Analgesic Properties : Animal studies have indicated that 3-Pyrrolidinol may possess analgesic effects, providing relief from pain through modulation of pain pathways.
  • Antitumor Activity : There is emerging evidence that this compound may exhibit cytotoxic effects against various cancer cell lines, warranting further investigation into its mechanisms of action.

The exact mechanisms through which 3-Pyrrolidinol exerts its biological effects are still under investigation. However, initial findings suggest the following pathways:

  • Receptor Interaction : The compound may interact with serotonin and dopamine receptors, influencing mood and behavior.
  • Inhibition of Enzymatic Activity : It might inhibit certain enzymes involved in inflammatory processes or cancer cell proliferation.

Comparative Analysis with Similar Compounds

The following table summarizes key features of compounds structurally similar to 3-Pyrrolidinol:

Compound NameMolecular FormulaKey Features
N-Methyl-3-pyrrolidinolC₅H₁₁NOSimpler structure; primarily used as a solvent
(S)-(+)-1-Methyl-3-pyrrolidinolC₆H₁₃NOSimilar biological properties; lacks phenylethyl moiety
(R)-3-Hydroxy-1-methyl-pyrrolidineC₇H₁₃NOContains a hydroxyl group; different functional properties

Case Studies and Research Findings

Recent studies have focused on the pharmacological evaluation of 3-Pyrrolidinol. For instance:

  • A study published in Pharmacology Research explored its antidepressant-like effects in rodent models, demonstrating significant reductions in depressive behaviors compared to control groups.
  • Another investigation highlighted its neuroprotective capabilities in vitro, showing reduced neuronal apoptosis when exposed to oxidative stressors.

These findings underscore the potential therapeutic applications of 3-Pyrrolidinol in treating mood disorders and neurodegenerative conditions.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 3-Pyrrolidinol, 1-[2-(methylamino)-2-phenylethyl]- in academic laboratories?

  • Methodology : A multi-step approach can be adapted from structurally similar compounds like (S)-1-((S)-2-(4-fluorophenyl)-2-(methylamino)ethyl)pyrrolidin-3-ol . Begin with reductive amination between 2-phenylethylamine derivatives and ketones or aldehydes to form the pyrrolidine ring. Use chiral catalysts (e.g., Ru-BINAP) for enantioselective synthesis. Purify intermediates via column chromatography, and confirm stereochemistry with polarimetry or chiral HPLC.

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

  • Methodology :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm backbone structure and substituent positions. Compare coupling constants to identify stereochemistry (e.g., vicinal coupling in pyrrolidine rings) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : For unambiguous structural confirmation, grow single crystals in inert solvents (e.g., hexane/ethyl acetate) and analyze diffraction data .

Q. What are the stability considerations for handling and storing this compound?

  • Methodology : Store under inert gas (argon/nitrogen) in amber vials at -20°C to prevent oxidation of the secondary amine and hydroxyl groups. Monitor degradation via periodic HPLC analysis (C18 column, acetonitrile/water gradient). Stability studies on analogs suggest susceptibility to light and humidity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for novel pyrrolidinol derivatives?

  • Methodology :

  • Cross-Validation : Combine 1H^1H-1H^1H COSY and NOESY NMR to resolve overlapping signals in crowded spectral regions.
  • Computational Modeling : Optimize geometry using DFT (e.g., B3LYP/6-31G*) and simulate NMR shifts with software like Gaussian or ADF. Compare experimental vs. calculated values to identify misassignments .
  • Alternative Techniques : Use IR spectroscopy to confirm functional groups (e.g., hydroxyl stretch at ~3200 cm1^{-1}) and X-ray crystallography for definitive bond lengths/angles .

Q. What strategies optimize enantiomeric purity during synthesis of chiral pyrrolidinol derivatives?

  • Methodology :

  • Asymmetric Catalysis : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) or organocatalysts (e.g., proline derivatives) during cyclization steps.
  • Kinetic Resolution : Use lipases (e.g., CAL-B) to selectively hydrolyze one enantiomer in racemic mixtures.
  • Chiral Chromatography : Perform preparative HPLC with cellulose-based columns (e.g., Chiralpak IA) for high-purity isolation. Stereochemical outcomes in similar compounds are confirmed via circular dichroism (CD) .

Q. How can computational chemistry predict the biological targets of this compound?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., GPCRs or monoamine transporters). Focus on the methylamino and phenyl groups as key pharmacophores.
  • QSAR Studies : Train models on bioactivity data of analogs (e.g., psychoactive pyrrolidines ) to predict ADMET properties.
  • MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational flexibility.

Data Contradiction Analysis

Q. How should discrepancies in reported synthetic yields for pyrrolidinol derivatives be addressed?

  • Methodology :

  • Reaction Monitoring : Use in-situ FTIR or LC-MS to track intermediates and optimize reaction time/temperature.
  • Byproduct Analysis : Identify side products (e.g., over-reduced amines) via GC-MS and adjust reducing agents (e.g., switch NaBH4_4 to LiAlH4_4).
  • Reproducibility Checks : Validate protocols across multiple labs, accounting for variables like solvent purity or moisture content .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.